molecular formula C19H24N4O2 B2686265 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2310155-98-5

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one

Número de catálogo: B2686265
Número CAS: 2310155-98-5
Peso molecular: 340.427
Clave InChI: DJOYAOSHTBQLHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C17H22N4O2C_{17}H_{22}N_{4}O_{2}, with a molecular weight of 330.4 g/mol. The structure includes a bicyclic azabicyclo[3.2.1]octane core fused with a triazole ring and a methoxyphenyl group, which may influence its biological interactions and pharmacodynamics.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : The compound has been identified as a potent inhibitor of NAAA, which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid associated with anti-inflammatory effects. By inhibiting NAAA, the compound enhances the levels of PEA, thereby prolonging its analgesic and anti-inflammatory actions .

In vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) . This high potency suggests that it could be effective in managing inflammatory conditions.

Selectivity Profile

The selectivity of the compound for NAAA over other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase has also been evaluated. It showed only modest inhibition (25% and 34% at 30 μM) against these targets, indicating a favorable selectivity profile for therapeutic applications focusing on NAAA inhibition .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inflammatory Models : In animal models of inflammation, compounds similar to this one have been shown to reduce pain and inflammation effectively by enhancing endocannabinoid signaling through NAAA inhibition .
  • Development of Analogues : Research into structural analogues has revealed that modifications to the methoxyphenyl group can significantly affect biological activity. For instance, para-substituted derivatives were found to enhance potency compared to their ortho or meta counterparts.

Table 1: Biological Activity Overview

Biological Target Activity IC50 Value
NAAAInhibition0.042 μM
FAAHModest Inhibition25% at 30 μM
Acid CeramidaseModest Inhibition34% at 30 μM

Table 2: Structure-Activity Relationship (SAR)

Compound Modification Effect on Activity
Base CompoundNoneReference
Compound APara-methyl substitutionIncreased potency
Compound BMeta-methyl substitutionDecreased potency

Propiedades

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)11-17(10-15)22-13-20-12-21-22/h2-3,7-8,12-13,15-17H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOYAOSHTBQLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.